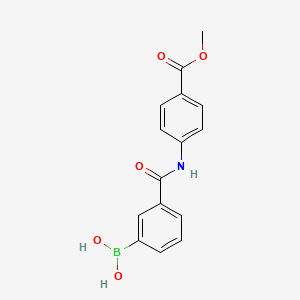
3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group, a methoxycarbonyl group, and a phenylcarbamoyl group, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid typically involves the reaction of appropriate boronic acid derivatives with other organic compounds. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while reduction of the methoxycarbonyl group may produce hydroxymethyl derivatives.
科学的研究の応用
3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
作用機序
The mechanism of action of 3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules. The compound can also participate in cross-coupling reactions, where it acts as a nucleophile, transferring its organic group to a palladium catalyst and subsequently to an electrophilic partner .
類似化合物との比較
Similar Compounds
3-Methoxycarbonylphenylboronic acid: Similar in structure but lacks the phenylcarbamoyl group.
4-Methoxycarbonylphenylboronic acid: Similar but with the methoxycarbonyl group in a different position.
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid: Contains an additional methoxy group.
Uniqueness
3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid is unique due to the presence of both the methoxycarbonyl and phenylcarbamoyl groups, which provide distinct reactivity and potential for forming complex molecular structures. This makes it a valuable reagent in synthetic chemistry and a potential candidate for drug development and other applications .
特性
分子式 |
C15H14BNO5 |
|---|---|
分子量 |
299.09 g/mol |
IUPAC名 |
[3-[(4-methoxycarbonylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H14BNO5/c1-22-15(19)10-5-7-13(8-6-10)17-14(18)11-3-2-4-12(9-11)16(20)21/h2-9,20-21H,1H3,(H,17,18) |
InChIキー |
DOXGTZNEUCXJGE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


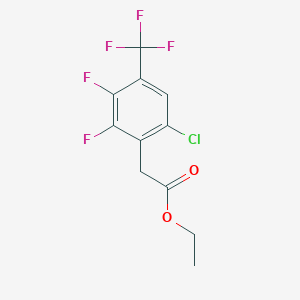

![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)

![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)

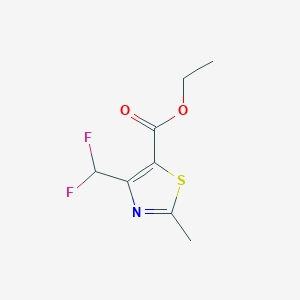
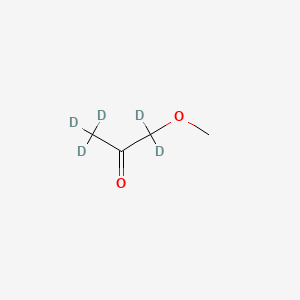
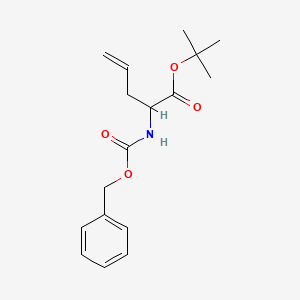
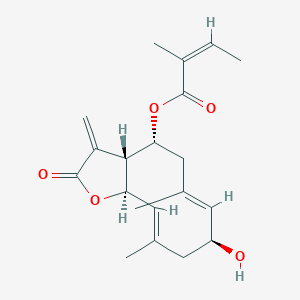
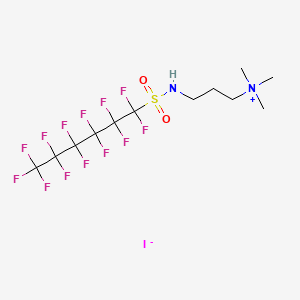
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)


